molecular formula C16H13ClN2O3 B2440342 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727976-31-0

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2440342
CAS No.: 727976-31-0
M. Wt: 316.74
InChI Key: UPYVKPSSACOHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727976-31-0) is a versatile chemical intermediate with significant relevance in medicinal chemistry and drug discovery. This high-purity compound (typically ≥95-98%) has a molecular formula of C₁₆H₁₃ClN₂O₃ and a molecular weight of 316.74 g/mol. It should be stored at 2-8°C for optimal stability. This synthetically valuable scaffold is primarily utilized as a key precursor for the design and synthesis of novel bioactive molecules. Its core structure is part of the imidazo[1,2-a]pyridine class, which is recognized as a priority pharmacophore in drug research due to its presence in several marketed pharmaceuticals exhibiting diverse biological activities. The reactive aldehyde group at the 3-position enables further functionalization, particularly through condensation reactions with primary amines to form Schiff base derivatives. A prominent application documented in recent scientific literature is its use in developing novel antimicrobial agents. Researchers have successfully condensed this aldehyde with various amines to create imidazo[1,2-a]pyridine-Schiff base hybrids, which have demonstrated promising in vitro antimicrobial activity against bacterial strains including Pseudomonas aeruginosa and Escherichia coli . This makes it a valuable building block for constructing new compounds to address antibiotic resistance. Beyond antimicrobial applications, this intermediate holds broader potential in pharmaceutical development. The imidazo[1,2-a]pyridine core is known to confer significant biological activities, including analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The specific substitution pattern with chloro and dimethoxyphenyl groups at the 2- and 6-positions makes this compound particularly attractive for structure-activity relationship studies and the synthesis of targeted therapeutic candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper personal protective equipment should be worn when handling this compound, and it should be used only by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVKPSSACOHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminopyridine with an α-bromoketone or α-chloroketone, followed by functionalization steps to introduce the chloro and dimethoxyphenyl groups .

For example, the reaction might proceed as follows:

    Condensation Reaction: 2-aminopyridine reacts with 3,4-dimethoxybenzaldehyde in the presence of a base to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) to form the imidazo[1,2-a]pyridine core.

    Functionalization: Introduction of the chloro group at the 6-position can be achieved through electrophilic substitution using chlorinating agents like N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chloro and dimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry, allowing for the development of a wide range of derivatives with tailored properties.

Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. Its unique structural features, including a chloro substituent and a dimethoxyphenyl group, are believed to contribute significantly to its biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H13ClN2O2
  • Molecular Weight : 288.73 g/mol
  • Structural Characteristics : The imidazo[1,2-a]pyridine framework is known for its diverse biological activities, making derivatives like this compound of particular interest in medicinal chemistry.

Anticancer Activity

Research indicates that 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : HT-29 (colon cancer) and Caco-2 (colorectal adenocarcinoma).
  • Mechanism of Action : The compound triggers the release of cytochrome c from mitochondria and activates caspases (caspase 3 and caspase 8), leading to programmed cell death .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their antimicrobial properties. Some studies suggest that similar compounds within this class show effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Although specific data on this compound's activity against TB is limited, related compounds demonstrate promising results .

Structure-Activity Relationship (SAR)

The structural modifications of imidazo[1,2-a]pyridines play a crucial role in their biological activity. The presence of electron-withdrawing groups like chlorine enhances antiproliferative effects. For instance:

  • Comparison with Similar Compounds :
Compound NameStructural FeaturesBiological Activity
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridineChloro at position 6; methoxy at position 4Anticancer activity
5-Methylimidazo[1,2-a]pyridineMethyl group instead of chloroCarcinogenic properties
7-Aminoimidazo[1,2-a]pyridineAmino group at position 7Potential anti-inflammatory effects

The unique combination of the chloro substituent and the dimethoxyphenyl group may enhance selectivity towards specific biological targets compared to other derivatives .

Case Studies

  • Study on Colon Cancer Cell Lines : A study synthesized various imidazo[1,2-a]pyridine derivatives and tested their efficacy against colon cancer cell lines. The results indicated that compounds with similar structures to 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine exhibited significant cytotoxicity without substantial toxicity to normal cells .
  • Anti-TB Activity Exploration : Research on other imidazo[1,2-a]pyridine derivatives has revealed their potential in combating MDR-TB. Compounds were evaluated for their minimum inhibitory concentration (MIC), with some showing MIC values as low as 0.07 μM against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via two primary methods:

  • Vilsmeier-Haack formylation : Reacting the imidazo[1,2-a]pyridine precursor with POCl₃ and DMF under controlled temperatures (0–10°C), followed by reflux and vacuum drying .
  • Condensation reactions : Refluxing the carbaldehyde intermediate with aromatic amines (e.g., p-anisidine) in methanol using glacial acetic acid as a catalyst . Yields vary (e.g., ~33% for similar aldehydes), requiring optimization of stoichiometry and reaction time .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity of substitution at C6 and C2 positions, with characteristic aldehyde proton signals at ~10 ppm .
  • IR : Absorption bands for aldehyde (1720–1730 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., 356.07 g/mol for C₁₇H₁₄ClN₂O₃⁺) .

Q. What biological activities have been reported for this compound?

The imidazo[1,2-a]pyridine scaffold is associated with:

  • Antiproliferative activity : Derivatives with 3,4-dimethoxyphenyl groups show inhibition of cancer cell lines (IC₅₀ values in µM range) .
  • Antimicrobial potential : Structural analogs exhibit activity against Gram-positive bacteria via Schiff base formation .

Advanced Research Questions

Q. How can substituent variations at C6 and C2 positions influence bioactivity?

  • C6 modifications : Chlorine or bromine substituents enhance steric bulk and electron-withdrawing effects, improving binding to targets like Rab geranylgeranyl transferase (RGGT) .
  • C2 aryl groups : 3,4-Dimethoxyphenyl moieties increase lipophilicity and π-π stacking interactions, critical for antiproliferative activity . Methodological approach : Use cross-coupling reactions (e.g., Mizoroki–Heck) to introduce diverse substituents and evaluate SAR via in vitro assays .

Q. How to resolve contradictions in biological data between in vitro and in vivo models?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Prodrug design : Masking the aldehyde group to improve bioavailability .
  • SPECT/PET imaging : Radiolabeling analogs (e.g., with 123I^{123}\text{I}) to track biodistribution and target engagement in vivo .

Q. What computational methods are suitable for predicting binding modes with therapeutic targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., FPPS or TSPO) .
  • DFT calculations : Analyze electronic effects of substituents on frontier molecular orbitals to optimize reactivity .

Q. How does polymorphism affect the compound’s solid-state properties?

Polymorphs of imidazo[1,2-a]pyridine derivatives exhibit color-tunable luminescence due to excited-state intramolecular proton transfer (ESIPT). Characterize via:

  • X-ray crystallography : Identify hydrogen-bonding networks and π-stacking arrangements .
  • TD-DFT simulations : Correlate emission spectra with intermolecular interactions in different crystal forms .

Q. What strategies improve regioselectivity during functionalization?

  • Directed C–H activation : Use palladium catalysts with ligands (e.g., tri(o-tolyl)phosphine) to favor substitution at C6 over C8 .
  • Microwave-assisted synthesis : Enhance reaction efficiency and reduce byproduct formation in heterocyclic coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.